molecular formula C10H6F2N2O B6385392 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine CAS No. 1111108-14-5

5-(3,5-Difluorophenyl)-2-hydroxypyrimidine

Cat. No.: B6385392
CAS No.: 1111108-14-5
M. Wt: 208.16 g/mol
InChI Key: ORXUEJSSQMTLOL-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-hydroxypyrimidine: is a heterocyclic compound that features a pyrimidine ring substituted with a 3,5-difluorophenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine typically involves the condensation of 3,5-difluoroaniline with a suitable pyrimidine precursor. One common method involves the reaction of 3,5-difluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes involved in disease pathways, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising lead compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials .

Mechanism of Action

The mechanism of action of 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and disrupting disease pathways. The presence of the difluorophenyl group enhances its binding affinity and selectivity .

Comparison with Similar Compounds

  • 5-(3,5-Difluorophenyl)-2-pyrimidinone
  • 5-(3,5-Difluorophenyl)-2,3-dihydroxypyrimidine
  • 5-(3,5-Difluorophenyl)-2-aminopyrimidine

Comparison: Compared to these similar compounds, 5-(3,5-Difluorophenyl)-2-hydroxypyrimidine is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group allows for additional hydrogen bonding interactions, enhancing its binding to molecular targets and increasing its potential as a therapeutic agent .

Properties

IUPAC Name

5-(3,5-difluorophenyl)-1H-pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O/c11-8-1-6(2-9(12)3-8)7-4-13-10(15)14-5-7/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXUEJSSQMTLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CNC(=O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686806
Record name 5-(3,5-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111108-14-5
Record name 5-(3,5-Difluorophenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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